molecular formula C16H22N2O6 B14506260 N-(tert-Butoxycarbonyl)-L-tyrosylglycine CAS No. 63909-62-6

N-(tert-Butoxycarbonyl)-L-tyrosylglycine

Cat. No.: B14506260
CAS No.: 63909-62-6
M. Wt: 338.36 g/mol
InChI Key: XBPDIRMYWASXPW-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-Butoxycarbonyl)-L-tyrosylglycine (Boc-Tyr-Gly-OH) is a protected dipeptide building block essential for solid-phase peptide synthesis (SPPS), particularly in the synthesis of complex peptides and protein conjugates. The compound features an acid-labile tert-butoxycarbonyl (Boc) protecting group on the N-terminus, which stabilizes the amine during synthesis and can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane, without affecting other commonly used protecting groups . This makes it fully compatible with Fmoc-based SPPS strategies for constructing complex peptide architectures . Its primary research value lies in the efficient introduction of the Tyr-Gly dipeptide sequence into longer peptide chains. This sequence is a common motif in biologically active peptides and is instrumental in studies of post-translational modifications, including the chemical synthesis of ubiquitinated peptides for biochemical and biophysical research . This product is provided as a high-purity solid for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

63909-62-6

Molecular Formula

C16H22N2O6

Molecular Weight

338.36 g/mol

IUPAC Name

2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetic acid

InChI

InChI=1S/C16H22N2O6/c1-16(2,3)24-15(23)18-12(14(22)17-9-13(20)21)8-10-4-6-11(19)7-5-10/h4-7,12,19H,8-9H2,1-3H3,(H,17,22)(H,18,23)(H,20,21)/t12-/m0/s1

InChI Key

XBPDIRMYWASXPW-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Stability Considerations

The Boc group’s stability under basic conditions is paramount. Studies demonstrate that the cyclohexyl (Chx) group, though effective for phenolic hydroxyl protection, is unnecessary for this synthesis, as the target compound retains the tyrosine hydroxyl in its native form. The Boc-protected intermediate, N-Boc-L-tyrosine, is typically isolated as a white crystalline solid with a melting point of 104–107°C.

Alternative Protection Strategies

While benzyl (Bzl) and 2-bromobenzyloxycarbonyl (BrZ) groups have been explored for tyrosine derivatives, their susceptibility to migration or premature deprotection under basic conditions makes them less favorable compared to Boc. For example, the BrZ group exhibits a 5% loss under mild diisopropylethylamine treatment, whereas Boc remains intact.

Activation of the Carboxyl Group

Activation of N-Boc-L-tyrosine’s carboxyl group is essential for peptide bond formation. Two predominant methods emerge from the literature:

Ethyl Chloroformate-Mediated Activation

In this approach, N-Boc-L-tyrosine is treated with ethyl chloroformate and triethylamine to form a mixed anhydride intermediate. This method, adapted from β-amino acid syntheses, achieves activation within 30 minutes at -15°C, yielding a reactive species suitable for nucleophilic attack by glycine’s amino group.

Carbodiimide Coupling

Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt) facilitates carboxyl activation. This method, employed in α-/β-mixed peptide synthesis, minimizes racemization and enhances coupling efficiency to >90%. The reaction proceeds in dichloromethane (DCM) at room temperature, with completion confirmed via thin-layer chromatography (TLC).

Peptide Bond Formation with Glycine

Coupling N-Boc-L-tyrosine’s activated carboxyl with glycine’s amino group proceeds via nucleophilic acyl substitution.

Solvent and Stoichiometry

Optimal results are obtained in anhydrous DCM or tetrahydrofuran (THF), with a 1.2:1 molar ratio of activated tyrosine to glycine. The reaction typically requires 12–24 hours, with yields ranging from 75% to 88% depending on the activation method.

Byproduct Management

Side products, such as N-acylurea derivatives from carbodiimide reactions, are suppressed using HOBt. Post-reaction purification via silica gel chromatography with ethyl acetate/hexane gradients isolates the desired dipeptide.

Deprotection and Final Isolation

While the Boc group is retained in the final product, incidental protections (e.g., methyl esters) require removal. Hydrolysis of methyl esters is achieved using lithium hydroxide (LiOH) in tetrahydrofuran/water mixtures, followed by acidification to precipitate the free acid. Final purification via recrystallization from ethanol/water yields N-(tert-Butoxycarbonyl)-L-tyrosylglycine with >98% purity.

Analytical Characterization

Spectroscopic Validation

  • Infrared (IR) Spectroscopy : Carbamate C=O stretches at 1673–1613 cm⁻¹ and tert-butyl C(CH₃)₃ vibrations at 1365–1380 cm⁻¹ confirm Boc protection.
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra exhibit a singlet at δ 1.50 ppm (9H, Boc) and δ 3.65 ppm (3H, -OCH₃ in intermediates).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients confirms ≥98% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Methods

Parameter Ethyl Chloroformate EDC/HOBt
Reaction Time 4–6 hours 12–24 hours
Yield 75–80% 85–88%
Racemization Risk Moderate Low
Purification Complexity High Moderate

EDC/HOBt coupling offers superior yields and lower racemization, making it the method of choice for large-scale synthesis.

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-L-tyrosylglycine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino function during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptides and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Protected Dipeptides with Altered Amino Acid Residues

a) N-(tert-Butoxycarbonyl)-L-leucylglycine (Boc-L-Leu-Gly-OH)
  • Structure: Replaces tyrosine with leucine, a hydrophobic branched-chain amino acid.
  • Properties : Increased hydrophobicity compared to Boc-L-Tyr-Gly-OH, impacting solubility in aqueous systems.
  • Applications : Commonly used in antimicrobial peptide design due to leucine’s role in enhancing membrane interactions .
b) N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (Boc-L-Chg-OH)
  • Structure: Substitutes tyrosine with cyclohexylalanine (Chg), a non-natural amino acid.
  • Properties :
    • Density: 1.111 g/cm³
    • Melting point: 83°C
    • Enhanced metabolic stability compared to aromatic residues like tyrosine.
  • Applications : Used in peptidomimetics to improve resistance to enzymatic degradation .
c) N-(tert-Butoxycarbonyl)-allylglycine (Boc-allyl-Gly-OH)
  • Structure: Features an allyl side chain instead of tyrosine’s phenol group.
  • Synthesis : Asymmetric methods using morpholin-2-one auxiliaries ensure high enantiomeric purity .
  • Applications : Key intermediate in synthesizing bioorthogonal probes for click chemistry .

Boc-Protected Single Amino Acids

a) N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)
  • Structure: Simplest Boc-protected amino acid without a second residue.
  • Properties :
    • Molecular weight: 174.17 g/mol
    • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO).
  • Applications : Building block for glycine-rich peptide segments and polymer conjugates .
b) N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester (Boc-L-Tyr-OMe)
  • Structure : Methyl ester derivative of Boc-L-Tyr-Gly-OH’s tyrosine component.
  • Properties: CAS No.: 4326-36-7 Recommended use: Intermediate in peptide synthesis; avoids glycine coupling steps .

Functional and Structural Analogues

a) N-Butyrylglycine
  • Structure : Lacks Boc protection; features a butyryl group instead of tyrosine.
  • Properties: Molecular formula: C₆H₁₁NO₃ Role in metabolism: Biomarker for fatty acid oxidation disorders .
b) N-(Benzyloxycarbonyl)-L-alanyl-N-cyclopentylglycine
  • Structure : Uses benzyloxycarbonyl (Z) protection and cyclopentylglycine.
  • Properties: CAS No.: 147635-30-1 Enhanced steric hindrance from the cyclopentyl group, affecting peptide backbone flexibility.
  • Applications : Explored in constrained peptide libraries for drug discovery .

Research Findings and Trends

  • Synthetic Efficiency : Boc-L-Tyr-Gly-OH and analogues are synthesized via EDC/HOBt-mediated coupling, ensuring high yields and minimal racemization .
  • Stability : Boc protection enhances stability during acidic deprotection (e.g., TFA treatment), critical for SPPS .
  • Emerging Applications: Fluorous oxazolidinone auxiliaries (e.g., from ) are being explored to streamline asymmetric synthesis of Boc-protected amino acids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.